7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine
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Overview
Description
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, each containing two nitrogen atoms.
Preparation Methods
The synthesis of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves multiple steps. One common method starts with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with appropriate reagents to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and specific temperatures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with molecular targets, such as enzymes or receptors. It is believed to act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of protein kinases, where the compound binds to the ATP-binding site, inhibiting the transfer of phosphate groups to target proteins.
Comparison with Similar Compounds
Similar compounds to 7-Propyl-1,7-dihydropyrimido[4,5-d]pyrimidine-2,4,7-triamine include other pyrimido[4,5-d]pyrimidine derivatives, such as:
- 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine
- 2-Oxo-3,4-dihydropyrimido[4,5-d]pyrimidine
These compounds share the bicyclic pyrimidine structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C9H15N7 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-propyl-1H-pyrimido[4,5-d]pyrimidine-2,5,7-triamine |
InChI |
InChI=1S/C9H15N7/c1-2-3-9(12)13-4-5-6(10)14-8(11)15-7(5)16-9/h4H,2-3,12H2,1H3,(H5,10,11,14,15,16) |
InChI Key |
JNGQBDUXWTYCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(NC2=NC(=NC(=C2C=N1)N)N)N |
Origin of Product |
United States |
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